Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is an organic compound that belongs to the class of esters It features a bromophenyl group, a methoxyethylamino group, and an acetate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate typically involves the following steps:
Amination: The attachment of the methoxyethylamino group.
Esterification: The formation of the acetate ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery and development.
Industry
Materials Science: Applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(2-chlorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-(2-fluorophenyl)-2-((2-methoxyethyl)amino)acetate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Methyl 2-(2-bromophenyl)-2-((2-methoxyethyl)amino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro and fluoro analogs.
Eigenschaften
Molekularformel |
C12H16BrNO3 |
---|---|
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
methyl 2-(2-bromophenyl)-2-(2-methoxyethylamino)acetate |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-7-14-11(12(15)17-2)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
PVMUPILIQGAEKL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(C1=CC=CC=C1Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.